molecular formula C7H8N2O2S B12305247 2-Oxo-N-2-propyn-1-yl-4-thiazolidinecarboxamide

2-Oxo-N-2-propyn-1-yl-4-thiazolidinecarboxamide

Cat. No.: B12305247
M. Wt: 184.22 g/mol
InChI Key: MWEQVHWJNCRXGP-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of SHIP 2a involves the reaction of thiazolidine-4-carboxylic acid with propargylamine under specific conditions. The reaction typically requires a solvent such as dimethyl sulfoxide (DMSO) and a catalyst to facilitate the formation of the desired product .

Chemical Reactions Analysis

Types of Reactions: SHIP 2a primarily undergoes substitution reactions due to the presence of reactive functional groups such as the thiazolidine ring and the propynyl group .

Common Reagents and Conditions: Common reagents used in reactions involving SHIP 2a include oxidizing agents, reducing agents, and nucleophiles. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the stability of the compound .

Major Products Formed: The major products formed from reactions involving SHIP 2a depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while substitution reactions may result in the formation of various derivatives .

Properties

Molecular Formula

C7H8N2O2S

Molecular Weight

184.22 g/mol

IUPAC Name

2-oxo-N-prop-2-ynyl-1,3-thiazolidine-4-carboxamide

InChI

InChI=1S/C7H8N2O2S/c1-2-3-8-6(10)5-4-12-7(11)9-5/h1,5H,3-4H2,(H,8,10)(H,9,11)

InChI Key

MWEQVHWJNCRXGP-UHFFFAOYSA-N

Canonical SMILES

C#CCNC(=O)C1CSC(=O)N1

Origin of Product

United States

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